

Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiazole
Cat. No.:	B1288848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of **2-Bromo-5-(trifluoromethyl)thiazole**. While specific experimental spectra for this compound are not publicly available in the searched literature, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic analysis. Furthermore, it details generalized yet specific experimental protocols for acquiring the necessary data for this and similar fluorinated heterocyclic compounds.

Chemical Structure and Properties

- IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole
- CAS Number: 1209458-80-9
- Molecular Formula: C₄HBrF₃NS
- Molecular Weight: 232.02 g/mol
- Physical State: Liquid

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-Bromo-5-(trifluoromethyl)thiazole**. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~8.0 - 8.5	Quartet (q)	~1-2 Hz ($^4\text{JH-F}$)

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
C-2	~140 - 145	Singlet (s)	-
C-4	~145 - 150	Quartet (q)	~5-10 Hz ($^3\text{JC-F}$)
C-5	~115 - 120	Quartet (q)	~40-50 Hz ($^2\text{JC-F}$)
CF_3	~120 - 125	Quartet (q)	~270-280 Hz ($^1\text{JC-F}$)

Table 3: Predicted ^{19}F NMR Spectral Data

Fluorine	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CF_3	~ -60 to -70	Singlet (s) or Quartet (q)	- or ~1-2 Hz ($^4\text{JF-H}$)

Table 4: Predicted FT-IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=N stretch (thiazole ring)	~1500 - 1650	Medium
C-F stretch (CF ₃)	~1100 - 1350	Strong
Thiazole ring vibrations	Multiple bands	Medium to Weak
C-Br stretch	~500 - 650	Medium

Table 5: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	231/233	Isotopic pattern for one bromine atom (approx. 1:1 ratio)
[M-Br] ⁺	152	Loss of bromine radical
[M-CF ₃] ⁺	162/164	Loss of trifluoromethyl radical

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of fluorinated heterocyclic compounds and should be adapted as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-Bromo-5-(trifluoromethyl)thiazole**.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

 ^1H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

 ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

 ^{19}F NMR Acquisition:

- Switch the spectrometer to the ^{19}F nucleus.
- Acquire a proton-decoupled ^{19}F NMR spectrum.
- Typical parameters: wide spectral width to encompass potential shifts, relaxation delay of 1-5 seconds.
- Reference the spectrum to an external standard such as CFCl_3 (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (for a liquid sample):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of the liquid **2-Bromo-5-(trifluoromethyl)thiazole** directly onto the ATR crystal or between two salt plates to create a thin film.[1][2][3]

Data Acquisition:

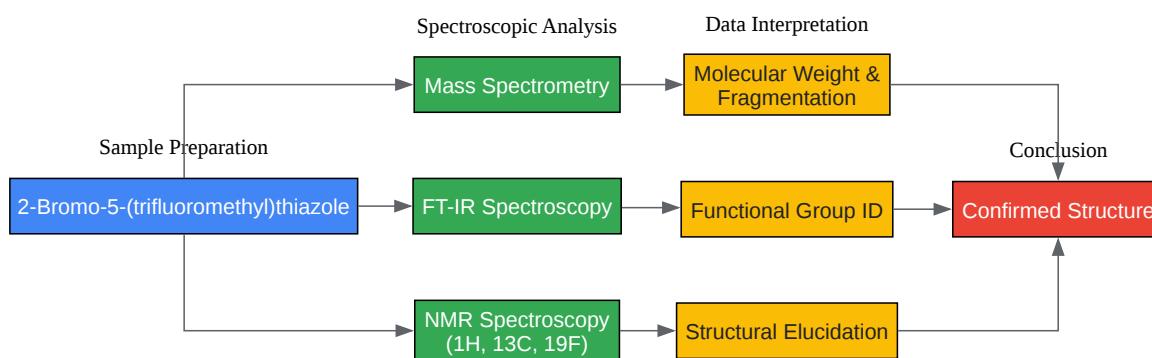
- Record a background spectrum of the empty and clean ATR crystal or salt plates.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .[2]
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

Data Acquisition (EI-MS):

- Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC) inlet.
- Set the electron energy to a standard 70 eV.
- Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of bromine.[4][5] For compounds containing one bromine atom, a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed.[4][5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Bromo-5-(trifluoromethyl)thiazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288848#spectroscopic-data-for-2-bromo-5-trifluoromethyl-thiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com